Ethyl 2-(4-oxocyclohexylidene)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-oxocyclohexylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDKLGJGEMQOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570893 | |
| Record name | Ethyl (4-oxocyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159454-98-5 | |
| Record name | Ethyl (4-oxocyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 4 Oxocyclohexylidene Acetate and Its Structural Analogs
Strategies for Constructing the Cyclohexylidene Moiety
The formation of the critical cyclohexylidene group is central to the synthesis of the target molecule. This is primarily achieved through reactions that couple a two-carbon acetate (B1210297) unit with the carbonyl group of a cyclohexanone (B45756) derivative.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Approaches
Olefination reactions are fundamental in organic synthesis for converting carbonyl compounds into alkenes. tcichemicals.com The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for this transformation and are well-suited for constructing the cyclohexylidene acetate moiety. tcichemicals.comconicet.gov.ar
The Wittig reaction utilizes a phosphorus ylide, also known as a phosphorane, to convert aldehydes or ketones into alkenes. wikipedia.orglumenlearning.com For the synthesis of Ethyl 2-(4-oxocyclohexylidene)acetate, a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate is reacted with a cyclohexanone derivative. organic-chemistry.org The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring. masterorganicchemistry.com This four-membered ring subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comumass.edu
The general scheme for the Wittig reaction is as follows:
Ylide Formation : A triphenylphosphonium salt is deprotonated by a strong base to form the phosphorane (ylide). lumenlearning.com
Reaction with Carbonyl : The ylide reacts with the ketone (e.g., 1,4-cyclohexanedione) to form the oxaphosphetane intermediate. wikipedia.org
Product Formation : The intermediate collapses to form the alkene and triphenylphosphine oxide. umass.edu
A patented method describes the reaction of 1,4-cyclohexanedione (B43130) with ethyl acetate triphenylphosphine ylide in refluxing toluene (B28343) to produce ethyl 2-(4-carbonylcyclohexenyl) acetate, a structural analog of the target compound. google.com
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.org This method is particularly effective for preparing α,β-unsaturated esters and often provides superior yields and easier product purification compared to the traditional Wittig reaction. orgsyn.orgchem-station.com The key reagent for synthesizing this compound via this route is triethyl phosphonoacetate. wikipedia.orgnbinno.com
The reaction involves deprotonating triethyl phosphonoacetate with a base, such as sodium hydride, to generate a nucleophilic phosphonate (B1237965) carbanion. orgsyn.orgenamine.net This anion then adds to cyclohexanone. The resulting intermediate eliminates a water-soluble dialkyl phosphate (B84403) salt to form the exocyclic double bond. wikipedia.orgorganic-chemistry.org A detailed procedure published in Organic Syntheses describes the reaction of cyclohexanone with the anion of triethyl phosphonoacetate in benzene, affording ethyl cyclohexylideneacetate in 67–77% yield. orgsyn.org This phosphonate carbanion procedure is considered the method of choice for preparing such esters. orgsyn.org
Table 1: HWE Reaction Conditions for Ethyl Cyclohexylideneacetate Synthesis orgsyn.org
| Parameter | Value |
| Reactants | Cyclohexanone, Triethyl phosphonoacetate, Sodium Hydride |
| Solvent | Benzene |
| Temperature | 20-35°C (addition), 60-65°C (heating) |
| Reaction Time | ~2.5 hours |
| Yield | 67-77% |
| Byproduct | Sodium diethyl phosphate |
Stereoselectivity is a crucial aspect of olefination reactions, determining the geometry (E/Z) of the resulting double bond. The HWE reaction with stabilized carbanions, such as that derived from triethyl phosphonoacetate, is known to be highly stereoselective, predominantly forming the (E)-alkene. wikipedia.orgchem-station.comorganic-chemistry.org This selectivity arises from the thermodynamic favorability of the transition state leading to the trans-product. organic-chemistry.org
The Wittig reaction's stereochemical outcome depends on the nature of the ylide. organic-chemistry.org Stabilized ylides, like ethyl (triphenylphosphoranylidene)acetate, generally favor the formation of the (E)-alkene. organic-chemistry.org In contrast, non-stabilized ylides typically yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org
Regioselectivity becomes a consideration when an unsymmetrical ketone is used as the starting material. However, in the synthesis of the parent compound from symmetrical cyclohexanone, regioselectivity is not a factor. For substituted cyclohexanone derivatives, the reaction will occur at the available carbonyl group. In the case of a diketone like 1,4-cyclohexanedione, controlling the stoichiometry of the olefination reagent is necessary to achieve mono-olefination versus di-olefination.
Table 2: Comparison of Wittig and HWE Reactions for Cyclohexylidene Acetate Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium (B103445) Ylide (e.g., from a phosphonium salt) | Phosphonate Carbanion (from a phosphonate ester) wikipedia.org |
| Reactivity | Highly reactive; less suitable for ketones with electron-withdrawing groups | More nucleophilic but less basic than ylides; works well for stabilized alkenes wikipedia.orgorgsyn.org |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) umass.edu | Dialkyl phosphate salt (water-soluble, easily removed) chem-station.comorganic-chemistry.org |
| Stereoselectivity | Depends on ylide stability; stabilized ylides give (E)-alkenes organic-chemistry.org | Generally high (E)-selectivity with stabilized carbanions wikipedia.orgorganic-chemistry.org |
Condensation-Elimination Sequences
An alternative to olefination reactions is the use of condensation reactions, which build the carbon framework first, followed by an elimination step (dehydration) to create the double bond.
The Aldol (B89426) condensation provides a classic route for forming carbon-carbon bonds. mdpi.com In this context, the enolate of a cyclohexanone derivative can act as a nucleophile, attacking the electrophilic aldehyde carbon of ethyl glyoxylate (B1226380). This reaction forms a β-hydroxy ester intermediate, known as the aldol adduct.
The general mechanism involves:
Enolate Formation : A base abstracts an α-proton from the cyclohexanone derivative to form a nucleophilic enolate.
Nucleophilic Addition : The enolate attacks the carbonyl carbon of ethyl glyoxylate.
Protonation : The resulting alkoxide is protonated to give the β-hydroxy ester (aldol adduct).
Elimination : Under acidic or basic conditions, the hydroxyl group is eliminated as a water molecule to form the conjugated α,β-unsaturated ester.
This pathway is analogous to the well-documented aldol condensation between cyclohexanone and other aldehydes, such as furfural. mdpi.com A significant side reaction can be the self-condensation of cyclohexanone. mdpi.com The success of the desired cross-condensation depends on controlling the reaction conditions to favor the reaction between the ketone enolate and the more reactive ethyl glyoxylate aldehyde.
Mesylation and Subsequent Elimination for α,β-Unsaturation
The creation of the α,β-unsaturated ester moiety, a key feature of this compound, can be achieved through a two-step sequence involving mesylation and elimination. This strategy typically begins with a β-hydroxy ester precursor. The hydroxyl group is a poor leaving group, necessitating its conversion into a more effective one. chemistrysteps.com
Methanesulfonyl chloride (MsCl) is commonly used for this transformation in a process known as mesylation. The alcohol attacks the sulfonyl chloride, forming a mesylate ester (-OMs). This mesylate group is an excellent leaving group due to the stability of the resulting mesylate anion. chemistrysteps.com Following mesylation, the introduction of a non-nucleophilic base promotes an E2 elimination reaction, removing the mesylate and a proton from the α-carbon to generate the desired carbon-carbon double bond. This method offers a reliable route to α,β-unsaturated esters and related lactones. organic-chemistry.org
Brønsted Acid-Promoted Cyclodimerization as a Synthetic Route
Brønsted acids, such as methanesulfonic acid (MsOH), can promote complex cascade reactions in α,β-unsaturated γ-ketoesters like this compound. nih.govresearchgate.net Research has shown that MsOH can catalyze the E/Z isomerization of the olefinic bond in these substrates. The resulting Z-isomer can then undergo a diastereoselective domino reaction involving a Michael addition, ketalization, and lactonization with another molecule of the ketoester. nih.govresearchgate.net
This cyclodimerization process is a powerful method for constructing complex, polycyclic molecules, yielding fused tetracyclic pyrano-ketal-lactones in a single step. nih.govresearchgate.net The reaction pathway is sensitive to the substrate structure and reaction conditions. In a competing pathway, the Z-isomer might undergo an intramolecular trans-esterification to form a bicyclic γ-ylidene-butenolide. nih.govresearchgate.net This methodology represents a sophisticated approach to synthesizing structural analogs and complex derivatives from ketoester building blocks. nih.govresearchgate.net
Alternative Approaches Involving 1,4-Cyclohexanedione Precursors
A direct and effective method for synthesizing the core structure of this compound involves the use of 1,4-cyclohexanedione as a starting material. google.com The Wittig reaction is a prominent example of this approach. In this reaction, 1,4-cyclohexanedione is treated with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetate.
One specific patented procedure describes the reaction of 1,4-cyclohexanedione with an ethyl acetate triphenylphosphine ylide in toluene. The mixture is heated under reflux, leading to the formation of the target α,β-unsaturated ester. google.com This method is advantageous due to the commercial availability of the starting materials and the robustness of the Wittig reaction for forming carbon-carbon double bonds from carbonyl compounds.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| 1,4-Cyclohexanedione | Ethyl acetate triphenylphosphine ylide | Toluene | Reflux, 48 hours | Ethyl 2-(4-carbonylcyclohexenyl)acetate | 62-70% | google.com |
This interactive table summarizes the synthesis using 1,4-cyclohexanedione.
Functional Group Interconversions in Precursor Synthesis
Esterification Reactions for Ethyl Acetate Moiety Introduction
The ethyl ester functional group is a defining feature of the target molecule. In synthetic routes that generate a precursor carboxylic acid, such as 2-(4-oxocyclohexylidene)acetic acid, a subsequent esterification step is required. The Fischer esterification is a classic and widely used method for this purpose. mdpi.com This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. hillpublisher.comhillpublisher.comgoogle.com The reaction is an equilibrium process, and often an excess of ethanol is used to drive it toward the product.
For substrates that may be sensitive to strong acidic conditions, milder esterification methods are available. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.org This method proceeds at room temperature under neutral to mildly basic conditions, making it suitable for a wide variety of acids and alcohols. orgsyn.org
Optimization of Reaction Conditions and Process Parameters
Catalyst Selection and Loading in Condensation and Olefination Reactions
The synthesis of α,β-unsaturated esters such as this compound is predominantly achieved through olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgclockss.org In this context, the selection of the base, which functions as a catalyst for the deprotonation of the phosphonate reagent, is a critical parameter influencing the reaction's success and yield.
The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the ylides used in the traditional Wittig reaction. wikipedia.orgnih.gov This carbanion is generated in situ by reacting a phosphonate, such as triethyl phosphonoacetate, with a strong base. Common bases employed for this purpose include sodium hydride (NaH) and potassium tert-butoxide. orgsyn.orggoogle.com In these stoichiometric reactions, the base is not a catalyst in the classical sense but a reagent consumed during the formation of the reactive phosphonate anion. The loading is typically equimolar to the phosphonate and the ketone substrate. A well-documented procedure for the synthesis of the closely related ethyl cyclohexylideneacetate involves a 1:1 molar ratio of sodium hydride to triethyl phosphonoacetate. orgsyn.org
The choice of cation associated with the base (e.g., Li+, Na+, K+) can also influence the stereoselectivity of the reaction, with lithium salts often promoting greater (E)-stereoselectivity. wikipedia.org
Beyond the classical stoichiometric bases, true catalytic systems have been developed for related condensation and dehydrogenation reactions to form α,β-unsaturated carbonyl compounds. These include transition metal catalysts and solid acid catalysts. For instance, studies on the self-condensation of cyclohexanone have demonstrated the efficacy of perfluorosulfonic acid resin catalysts, where increasing the catalyst amount from 5 g/kg to 15 g/kg resulted in a significant increase in dimer yield. nih.gov In other syntheses, an optimal catalyst loading is often identified to maximize yield and minimize reaction time; for example, a study found 2.5 mol% of a silica-boric acid catalyst to be the optimal concentration for a cyclization reaction, achieving a 95% yield. researchgate.net Increasing catalyst concentration generally provides more active sites and accelerates the reaction rate, though an optimal concentration often exists beyond which no significant improvement is observed. researchgate.netajpojournals.org
The following table summarizes various catalytic systems and loading conditions used in the synthesis of this compound and analogous compounds.
| Reaction Type | Catalyst/Base | Catalyst Loading | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Sodium Hydride (NaH) | 1.0 equivalent | Cyclohexanone, Triethyl phosphonoacetate | Ethyl cyclohexylideneacetate | 67–77% | orgsyn.org |
| Horner-Wadsworth-Emmons | Potassium tert-butoxide | 1.1 equivalents | N-(4-oxocyclohexyl)acetamide, Ethyl 2-(diethoxyphosphoryl)acetate | Ethyl 2-(4-acetamidocyclohexylidene)acetate | Not specified | google.com |
| Self-Condensation | HRF5015 Resin | 15 g/kg | Cyclohexanone | 2-(1-Cyclohexenyl)cyclohexanone | ~60% | nih.gov |
| Cyclization | SiO₂-H₃BO₃ | 2.5 mol% | (Model Reaction) | 1-Substituted-1H-tetrazole | 95% | researchgate.net |
Temperature and Reaction Time Optimization for Maximized Yields
The optimization of temperature and reaction time is paramount for maximizing the yield and purity of this compound. These parameters are intrinsically linked to the chosen catalyst and reaction methodology, particularly in the Horner-Wadsworth-Emmons synthesis.
The HWE reaction is typically conducted in stages, each with a specific temperature range to ensure controlled reactivity and high yields.
Anion Formation : The initial deprotonation of the phosphonate reagent is an exothermic process that requires careful temperature control. For instance, when using sodium hydride in benzene, the dropwise addition of triethyl phosphonoacetate is maintained at 30–35°C, with cooling applied as necessary to prevent overheating, which can be detrimental to the anion's stability. orgsyn.org Following the addition, the mixture is often stirred for a period, such as one hour at room temperature, to ensure complete formation of the phosphonate carbanion. orgsyn.org In syntheses using potassium tert-butoxide in tetrahydrofuran, this step is performed at a lower temperature of 0-5°C for approximately 90 minutes. google.com
Carbonyl Addition : The subsequent addition of the ketone (4-oxocyclohexanone) is also temperature-controlled to manage the rate of the nucleophilic attack. The reaction temperature is typically maintained at 20–30°C using an ice bath. orgsyn.org
Elimination : After the addition of the ketone, a final heating step is often employed to drive the elimination of the dialkylphosphate salt and complete the formation of the alkene. A brief heating period at 60–65°C for 15 minutes has been shown to be effective. orgsyn.org
The interplay between catalyst loading, temperature, and reaction time is crucial. Research on other catalytic systems has shown that increasing catalyst concentration can lead to a noteworthy drop in reaction time, in one case from 8 hours to just 30 minutes, while simultaneously increasing the yield from 64% to 95%. researchgate.net This demonstrates that optimizing these three parameters in concert is key to achieving an efficient and high-yielding synthesis.
The table below details the temperature and time parameters for specific synthetic steps in the formation of this compound analogs.
| Reaction Step | Reagents/Catalyst | Temperature | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|---|
| Anion Formation | Triethyl phosphonoacetate, NaH, Benzene | 30–35°C | 45-50 min (addition) + 1 hr (stirring) | 67–77% | orgsyn.org |
| Ketone Addition | Cyclohexanone | 20–30°C | 30-40 min (addition) | ||
| Elimination | (Reaction Mixture) | 60–65°C | 15 min | ||
| Anion Formation & Ketone Addition | Ethyl 2-(diethoxyphosphoryl)acetate, Potassium tert-butoxide, N-(4-oxocyclohexyl)acetamide | 0–5°C | 90 min | Not specified | google.com |
| Condensation | Cyclohexanone, HRF5015 Resin | 90°C | 8 hr | ~60% | nih.gov |
Chemical Reactivity and Transformative Reactions of Ethyl 2 4 Oxocyclohexylidene Acetate
Reactivity of the Ethyl Ester Functionality
The ethyl ester group in Ethyl 2-(4-oxocyclohexylidene)acetate is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the ester moiety to introduce different functional groups.
Hydrolysis Reactions to Yield Carboxylic Acids
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(4-oxocyclohexylidene)acetic acid. This reaction is typically carried out under acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is often preferred as it is generally faster and more efficient. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture yields the final carboxylic acid product.
Reaction Scheme: Hydrolysis of this compound
This compound + H₂O (in presence of acid or base catalyst) → 2-(4-oxocyclohexylidene)acetic acid + Ethanol
Transesterification Processes with Other Alcohols
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, will yield mthis compound and ethanol. The equilibrium of this reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing one of the products, usually the lower-boiling alcohol, by distillation. Transesterification of ethyl acetate (B1210297) with higher alcohols has been shown to occur at elevated temperatures without the need for a catalyst. researchgate.net
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product Ester | Byproduct |
| Methanol | Acid (e.g., H₂SO₄) | Mthis compound | Ethanol |
| Propanol | Base (e.g., NaOPr) | Propyl 2-(4-oxocyclohexylidene)acetate | Ethanol |
| Butanol | Acid (e.g., p-TsOH) | Butyl 2-(4-oxocyclohexylidene)acetate | Ethanol |
Amidation Reactions and Amine Acetylation
The ethyl ester can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. This reaction, known as aminolysis, typically requires higher temperatures and is often slower than hydrolysis. The process involves the nucleophilic attack of the amine on the ester carbonyl carbon. The use of certain catalysts can facilitate this transformation. For instance, Nb₂O₅ has been shown to be an effective reusable Lewis acid catalyst for the direct amidation of carboxylic acids and esters with amines. researchgate.net This reaction is significant for the synthesis of various biologically active compounds and materials.
Transformations Involving the Ketone Moiety at the Cyclohexylidene Ring
The ketone group on the cyclohexylidene ring provides another site for a variety of chemical modifications, primarily through reactions at the electrophilic carbonyl carbon.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org A wide range of nucleophiles can be employed in this reaction, including organometallic reagents (like Grignard reagents and organolithium compounds), cyanide ions, and hydrides. For example, the addition of a Grignard reagent, such as methylmagnesium bromide, to this compound would result in the formation of a tertiary alcohol after an acidic workup. Similarly, reduction of the ketone with a hydride reagent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, ethyl 2-(4-hydroxycyclohexylidene)acetate.
Table 2: Nucleophilic Addition Reactions
| Nucleophile | Reagent | Product Type |
| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
Derivatization of the Ketone (e.g., Oxime Formation for Further Transformation)
The ketone functionality can be derivatized to form various other functional groups, which can then be used in subsequent transformations. A common derivatization is the formation of an oxime by reacting the ketone with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This reaction is typically carried out in a slightly acidic or basic medium. researchgate.net The resulting oxime, ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate, is a key intermediate for several further reactions. For instance, a patent describes the synthesis of ethyl 2-(4-oximidocyclohexenyl)acetate from ethyl 2-(4-carbonylcyclohexenyl)acetate using hydroxylamine hydrochloride. google.com This oxime can then undergo a Beckmann rearrangement to form a lactam or be reduced to an amine. The reduction of the oxime to an amine is a crucial step in the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate, a key intermediate for certain dopamine (B1211576) receptor ligands. google.com This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd-C) or Raney nickel. google.com
Reaction Scheme: Oxime Formation and Subsequent Reduction
This compound + Hydroxylamine (NH₂OH) → Ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate
Ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate + Reducing Agent (e.g., H₂/Pd-C) → Ethyl 2-(4-aminocyclohexyl)acetate
Reactions at the Exocyclic Carbon-Carbon Double Bond
The exocyclic carbon-carbon double bond, being conjugated with the ester group, is electron-deficient and serves as the primary site for a range of nucleophilic and pericyclic reactions.
The selective reduction of the exocyclic C=C double bond in the presence of the ketone and ester functionalities is a key transformation. Catalytic hydrogenation is a common and effective method for this purpose. The choice of catalyst and reaction conditions determines the selectivity of the reduction.
Typically, precious metal catalysts are employed for the hydrogenation of carbon-carbon double bonds. For α,β-unsaturated esters, catalysts like Palladium on carbon (Pd/C) are highly effective. Under mild conditions (e.g., low hydrogen pressure and room temperature), these catalysts can selectively reduce the alkene without affecting the ketone or ester carbonyl groups.
Table 1: Catalytic Hydrogenation Strategies
| Catalyst | Reducing Agent | Typical Conditions | Primary Product | Selectivity |
|---|---|---|---|---|
| Pd/C (10%) | H₂ | 1-5 atm, RT, Ethanol/Ethyl Acetate | Ethyl 2-(4-oxocyclohexyl)acetate | High for C=C bond; C=O and ester are preserved |
| Raney Ni | H₂ | High pressure/temperature | Ethyl 2-(4-hydroxycyclohexyl)acetate | Reduces both C=C and C=O bonds |
| NaBH₄/CeCl₃ (Luche Reduction) | NaBH₄ | Methanol, 0 °C | Ethyl 2-(4-hydroxycyclohexylidene)acetate | Selective for C=O reduction; C=C bond is preserved |
The data illustrates that achieving chemoselectivity is highly dependent on the chosen reagents. While catalytic hydrogenation with Pd/C favors saturation of the alkene, other reducing systems can target the ketone. For instance, the Luche reduction is known for its ability to selectively reduce the ketone in the presence of an α,β-unsaturated system.
The electron-deficient nature of the exocyclic double bond makes this compound an excellent dienophile for Diels-Alder reactions ([4+2] cycloadditions). nih.gov When reacted with an electron-rich diene, it can form complex bicyclic or spirocyclic structures. The regioselectivity and stereoselectivity of such reactions are governed by well-established principles of orbital symmetry and steric hindrance.
Another potential transformation is a [2+2] cycloaddition, which can occur either photochemically or thermally with specific partners like ketenes. libretexts.org These reactions lead to the formation of strained four-membered rings. Under certain conditions, such as exposure to Lewis acids or UV light, the compound could potentially undergo cyclodimerization, where two molecules react with each other to form a cyclobutane (B1203170) ring, although such pathways are often less favored compared to reactions with more reactive partners.
The conjugated system is a prime candidate for Michael addition, a conjugate addition of a nucleophile. nsf.govresearchgate.net This reaction is fundamental to many cascade or domino processes where the initial Michael adduct undergoes subsequent intramolecular reactions. rsc.org
A classic example is the Robinson annulation, where a Michael donor (like an enolate) adds to an α,β-unsaturated system, and the resulting intermediate undergoes an intramolecular aldol (B89426) condensation to form a new six-membered ring. uliege.be In the case of this compound, a suitable nucleophile could initiate a cascade that involves the ketone functionality, leading to the rapid construction of fused ring systems. researchgate.net Such cascade annulations are highly efficient in synthetic chemistry as they form multiple bonds and stereocenters in a single operation. rsc.org
Table 2: Michael Addition and Potential Cascade Products
| Nucleophile (Michael Donor) | Reaction Type | Potential Intermediate/Product |
|---|---|---|
| Malonate Ester Enolate | Michael Addition | Adduct for further functionalization |
| Cyclohexanone (B45756) Enamine | Michael Addition followed by Aldol/Annulation (Robinson type) | Spirocyclic or fused polycyclic ketone |
| Thiol or Amine | Conjugate Addition | β-Thio or β-Amino substituted ester |
Investigations into Regioselectivity and Stereoselectivity of Reactions
The planar and steric nature of the cyclohexanone ring and the exocyclic alkene significantly influences the selectivity of reactions.
This compound is typically synthesized and represented as the E-isomer, where the ester group is positioned trans to the larger portion of the cyclohexylidene ring, minimizing steric strain. The alternative Z-isomer would involve significant steric repulsion between the ester group and the adjacent methylene (B1212753) protons of the cyclohexane (B81311) ring, making it thermodynamically less stable.
Isomerization between the E and Z forms can be induced under certain conditions, most commonly through photolysis (photoisomerization). researchgate.net Upon absorption of UV light, the π-bond can be temporarily broken, allowing for rotation and subsequent relaxation to a mixture of E and Z isomers. The thermal barrier for isomerization is generally high for tetrasubstituted alkenes, meaning that at room temperature and in the absence of light or specific catalysts, the compound is expected to remain predominantly in its more stable E-configuration. mdpi.com
Reactions that create new stereocenters from the prochiral exocyclic alkene will lead to diastereomeric products. For instance, in a catalytic hydrogenation, the hydrogen can add to either face of the double bond. The direction of this addition is often influenced by the conformation of the cyclohexane ring and the catalyst's approach, potentially leading to a mixture of diastereomers.
In cycloaddition or annulation reactions, the formation of multiple new stereocenters makes diastereoselectivity a critical consideration. rsc.org The facial selectivity of the initial attack on the double bond and the subsequent stereochemical outcome of the ring-closing step determine the final diastereomeric ratio. For example, in a Michael addition-aldol cascade, the relative stereochemistry of the newly formed stereocenters is dictated by the transition states of the cyclization step. The analysis of these ratios, often done by NMR spectroscopy or chiral chromatography, provides insight into the reaction mechanism and the steric and electronic factors controlling the stereochemical outcome.
Derivatives and Structural Analogs Derived from Ethyl 2 4 Oxocyclohexylidene Acetate
Synthesis of Substituted Ethyl 2-(oxocyclohexylidene)acetates
Modifications to the basic structure of ethyl 2-(4-oxocyclohexylidene)acetate can be achieved by introducing substituents onto the cyclohexylidene ring or by altering the alcohol component of the ester group. These changes allow for the fine-tuning of the molecule's steric and electronic properties.
Alkyl groups can be introduced onto the cyclohexylidene ring by utilizing appropriately substituted cyclohexanones as starting materials in a base-catalyzed condensation reaction with ethyl glyoxylate (B1226380). nih.gov The reaction, often facilitated by a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds by the addition of the enolate of the substituted cyclohexanone (B45756) to ethyl glyoxylate, followed by dehydration. nih.gov
This method has been successfully employed to synthesize a range of alkyl-substituted derivatives. For instance, reacting 3-methylcyclohexanone (B152366) or 4-methylcyclohexanone (B47639) with ethyl glyoxylate yields Ethyl (E)-2-(4-Methyl-2-oxocyclohexylidene)acetate and Ethyl (E)-2-(5-Methyl-2-oxocyclohexylidene)acetate, respectively. nih.govacs.org Similarly, the use of 3,3-dimethylcyclohexanone (B1346601) and 4-ethylcyclohexanone (B1329521) provides access to more sterically hindered analogs. nih.gov
Table 1: Synthesis of Alkyl-Substituted 2-(Oxocyclohexylidene)acetates nih.gov
| Starting Material | Product |
| 3-Methylcyclohexanone | Ethyl (E)-2-(4-Methyl-2-oxocyclohexylidene)acetate |
| 4-Methylcyclohexanone | Ethyl (E)-2-(5-Methyl-2-oxocyclohexylidene)acetate |
| 4-Ethylcyclohexanone | Ethyl (E)-2-(5-Ethyl-2-oxocyclohexylidene)acetate |
| 3,3-Dimethylcyclohexanone | Ethyl (E)-2-(4,4-Dimethyl-2-oxocyclohexylidene)acetate |
The ester group of the parent compound can be readily varied by employing different glyoxylate esters in the initial condensation reaction with cyclohexanone. This approach allows for the incorporation of methyl, allyl, benzyl (B1604629), and other functionalized ester groups, which can serve as handles for further chemical transformations or influence the compound's biological properties.
For example, the synthesis of Isopropyl (E)-2-(2-Oxocyclohexylidene)acetate is achieved by reacting cyclohexanone with isopropyl glyoxylate under the same DABCO-catalyzed conditions used for the ethyl ester. nih.gov The principle extends to other esters, where the corresponding glyoxylate (e.g., methyl glyoxylate, allyl glyoxylate, benzyl glyoxylate) would be used as the electrophilic partner in the condensation. The synthesis of various esters, such as allyl and benzyl esters, is a well-established practice in organic chemistry, often involving reactions of a carboxylic acid precursor with the corresponding alcohol or alkyl halide. taylorfrancis.comnih.gov
Table 2: Reactants for the Synthesis of Various 2-(Oxocyclohexylidene)acetate Esters
| Ketone | Glyoxylate Ester | Product |
| Cyclohexanone | Methyl Glyoxylate | Mthis compound |
| Cyclohexanone | Ethyl Glyoxylate | This compound |
| Cyclohexanone | Isopropyl Glyoxylate | Isopropyl (E)-2-(2-Oxocyclohexylidene)acetate nih.gov |
| Cyclohexanone | Allyl Glyoxylate | Allyl 2-(4-oxocyclohexylidene)acetate |
| Cyclohexanone | Benzyl Glyoxylate | Benzyl 2-(4-oxocyclohexylidene)acetate |
Heterocyclic Incorporations and Annulated Systems Derived from the Scaffold
The reactive keto-ester functionality of this compound makes it an excellent precursor for the construction of more complex, fused heterocyclic systems. Through cyclization and cycloaddition reactions, the core structure can be elaborated into diverse scaffolds, including lactones, triazoles, and pyridazinones.
Under Brønsted acid-promoted conditions, α,β-unsaturated γ-ketoesters like this compound can undergo a cyclodimerization process to yield complex fused ring systems. nih.govacs.org This transformation leads to the formation of two distinct structural motifs: pyrano-ketal-lactones and γ-ylidene-butenolides. acs.org
The reaction mechanism for the formation of the major γ-ylidene-butenolide product is proposed to begin with the tautomerization of the ketoester. acs.org A subsequent Michael addition reaction between two molecules of the ketoester forms a key carbon-carbon bond. This is followed by lactonization to yield the final γ-ylidene-butenolide product. acs.org The formation of the minor pyrano-ketal-lactone product also proceeds through a Michael addition followed by a distinct lactonization pathway. acs.org These butenolide frameworks are significant structural motifs found in numerous natural products with diverse biological activities. researchgate.net
The carbonyl group and the activated α-carbon of the this compound scaffold provide reactive sites for the construction of nitrogen-containing heterocycles such as triazoles and pyridazinones.
Pyridazinone Ring Systems: Pyridazinones are commonly synthesized by the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) hydrate. nih.govnih.gov this compound, being a γ-ketoester, can serve as a suitable precursor. The reaction with hydrazine would involve the initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to the formation of the pyridazinone ring. nih.gov This reaction provides a direct route to annulated pyridazinone systems fused to the cyclohexane (B81311) ring.
Triazole Ring Systems: The synthesis of triazole rings typically involves cycloaddition reactions. nih.govfrontiersin.org To incorporate a triazole moiety, the this compound scaffold would first need to be functionalized to introduce either an azide (B81097) or an alkyne group. For example, the ketone could be converted into an alkyne via reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation. Alternatively, the ketone could be transformed into an azide precursor. The resulting functionalized scaffold could then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other related 1,3-dipolar cycloaddition reactions with a suitable partner to construct the 1,2,3-triazole ring. nih.govmdpi.com
Applications of Ethyl 2 4 Oxocyclohexylidene Acetate As a Synthetic Intermediate
Building Block for Complex Alicyclic and Heterocyclic Molecules
The chemical structure of Ethyl 2-(4-oxocyclohexylidene)acetate makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The conjugated system of the α,β-unsaturated ester makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition reaction. researchgate.netnih.gov This reaction is a powerful tool for forming new carbon-carbon bonds.
Furthermore, the electron-deficient alkene acts as a dienophile in Diels-Alder reactions, a concerted [4+2] cycloaddition process used to construct six-membered rings with high stereochemical control. wikipedia.orgmasterorganicchemistry.comyoutube.com This reactivity allows for the creation of complex polycyclic and spirocyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govresearchgate.netmdpi.comrsc.org The ketone functionality can also participate in various condensation and cyclization reactions to form heterocyclic rings. thepharmajournal.comehu.es For instance, it can react with dinucleophiles to generate fused or spiro-heterocycles. This versatility enables its use in diversity-oriented synthesis, where complex and varied molecular scaffolds are generated from a common starting material. nih.gov
Table 1: Key Reactions for Building Complex Molecules
| Reaction Type | Role of this compound | Resulting Structure |
|---|---|---|
| Michael Addition | Michael Acceptor | Forms a new C-C bond at the β-position, leading to functionalized cyclohexanone (B45756) derivatives. researchgate.netsrce.hr |
| Diels-Alder Reaction | Dienophile | Reacts with a conjugated diene to form a substituted cyclohexene (B86901) spiro-fused to the cyclohexane (B81311) ring. wikipedia.orgnih.gov |
| [3+2] Cycloaddition | Dipolarophile | Reacts with 1,3-dipoles to form five-membered heterocyclic spiro-compounds. rsc.org |
| Condensation Reactions | Ketone Substrate | Reacts with amines, hydrazines, etc., to form heterocyclic rings like pyridines or pyridazines fused to the cyclohexane core. nih.gov |
Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates
Due to its utility in constructing complex molecular skeletons, this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.com Its functional groups can be readily transformed into other moieties required for biological activity.
A significant application of this compound is in the synthesis of precursors for dopamine (B1211576) D2/D3 receptor ligands, which are crucial for treating central nervous system disorders. wikipedia.orgresearchgate.net Notably, it is a key starting material for the synthesis of (trans-4-amino-cyclohexyl)-acetic acid ethyl ester, which is a critical intermediate in the industrial production of Cariprazine, an antipsychotic drug used for schizophrenia and bipolar disorder. mdpi.comgoogle.com
The synthesis begins with a Wittig or Horner-Wadsworth-Emmons reaction to generate this compound from 1,4-cyclohexanedione (B43130). The ketone group is then converted to an oxime, which is subsequently reduced to an amine. This reduction typically yields a mixture of cis and trans isomers, from which the desired trans isomer is isolated for further use in the synthesis of Cariprazine. google.com
Table 2: Synthetic Route to a Key Cariprazine Precursor
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Horner-Wadsworth-Emmons Reaction | 1,4-Cyclohexanedione, Triethyl phosphonoacetate, Base (e.g., NaH) | This compound |
| 2 | Oximation | Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), Base | Ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate |
| 3 | Catalytic Hydrogenation | H₂, Catalyst (e.g., Raney Nickel), Solvent (e.g., Methanol) | (trans-4-amino-cyclohexyl)-acetic acid ethyl ester |
The ketone functionality of this compound makes it a useful precursor for synthesizing heterocyclic compounds with potential as hypoglycemic agents, particularly those based on the thiazolidinedione scaffold. thepharmajournal.comnih.gov Thiazolidine-2,4-diones are a class of drugs used to treat type 2 diabetes. core.ac.ukresearchgate.net
A common method for preparing the core structure of these agents is the Knoevenagel condensation of a ketone or aldehyde with thiazolidine-2,4-dione. researchgate.netijsrst.comrsc.org this compound can undergo such a condensation reaction, where its ketone group reacts with the active methylene (B1212753) group of thiazolidine-2,4-dione to form a new carbon-carbon double bond. The resulting product is a spirocyclic compound that serves as a scaffold for developing new antidiabetic agents. core.ac.uknih.gov
Table 3: Plausible Synthesis of a Thiazolidinedione Precursor
| Reactant A | Reactant B | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| This compound | Thiazolidine-2,4-dione | Knoevenagel Condensation | Base catalyst (e.g., piperidine), Reflux in solvent (e.g., ethanol) | Ethyl 2-(2,4-dioxo-1,3-thiazaspiro[4.5]decan-8-ylidene)acetate |
Role in Multi-Step Organic Synthesis for Diverse Target Compounds
The value of this compound is most evident in multi-step synthetic sequences where its different functional groups are manipulated sequentially to build molecular complexity. rsc.orgsyrris.jpunigoa.ac.in The synthesis of the Cariprazine intermediate is a prime example, involving transformations of both the ketone and the alkene functionalities in separate, controlled steps. google.com
The strategic advantage of this compound lies in the differential reactivity of its functional groups. For example, a synthetic route could begin with a Michael addition to the α,β-unsaturated system to install a substituent, followed by a reduction or condensation reaction at the ketone. researchgate.netlookchem.comsemanticscholar.org Alternatively, the ketone could be protected, allowing for selective reactions at the ester or double bond, followed by deprotection and further transformation of the ketone. This stepwise approach allows chemists to construct a wide array of target compounds from a single, readily accessible starting material, highlighting its role as a versatile platform in modern organic synthesis. nih.govrsc.org
Advanced Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including Ethyl 2-(4-oxocyclohexylidene)acetate. Both one-dimensional and two-dimensional NMR experiments are crucial in mapping the connectivity and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of this compound provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the vinylic proton, and the protons of the cyclohexanone (B45756) ring. The chemical shifts and coupling constants of the cyclohexanone protons would be particularly informative about their axial or equatorial positions and their relationship to the carbonyl group.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbons of the ester and the ketone, the olefinic carbons, the carbons of the ethyl group, and the aliphatic carbons of the cyclohexanone ring. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.3 | ~14 |
| Ethyl CH₂ | ~4.2 | ~61 |
| Vinylic CH | ~5.9 | ~118 |
| C=O (Ester) | - | ~166 |
| C=C | - | ~158 |
| C=O (Ketone) | - | ~209 |
| Cyclohexylidene CH₂ (α to C=O) | ~2.5 | ~38 |
| Cyclohexylidene CH₂ (β to C=O) | ~2.4 | ~38 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR data. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between protons, helping to trace the connectivity through the carbon skeleton. For instance, a cross-peak between the ethyl group's methylene and methyl protons would be expected.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique can be used to determine the stereochemistry of the molecule, such as the relative orientation of substituents on the cyclohexanone ring and the configuration of the double bond.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The ester carbonyl (C=O) stretch would typically appear around 1720-1740 cm⁻¹, while the ketone carbonyl stretch would be observed at a slightly lower frequency, around 1715 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic and vinylic protons, and C-O stretching vibrations for the ester group.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, which may show a weak band in the IR spectrum, is expected to exhibit a strong signal in the Raman spectrum, typically in the region of 1600-1680 cm⁻¹. The carbonyl stretching vibrations would also be observable, and their positions can provide further structural confirmation.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O (Ester) | 1720-1740 (strong) | 1720-1740 (moderate) |
| C=O (Ketone) | ~1715 (strong) | ~1715 (moderate) |
| C=C | 1600-1680 (variable) | 1600-1680 (strong) |
| C-H (sp²) | 3000-3100 (moderate) | 3000-3100 (strong) |
| C-H (sp³) | 2850-3000 (strong) | 2850-3000 (strong) |
| C-O (Ester) | 1000-1300 (strong) | 1000-1300 (weak) |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the cyclohexanone ring. Analysis of these fragment ions can help to confirm the connectivity of the molecule.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. ESI is a soft ionization method that generates gas-phase ions from polar, thermally labile molecules, typically with minimal fragmentation, which is ideal for determining molecular weight. semanticscholar.org When coupled with a high-resolution mass analyzer, this technique can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula.
For this compound (C₁₀H₁₄O₃), HRESIMS analysis would be centered on detecting the protonated molecular ion, [M+H]⁺. The experimentally measured accurate mass of this ion would be compared against the theoretically calculated mass to confirm the elemental composition. The high polarity of the carbonyl and ester functional groups makes the compound well-suited for ESI.
Table 1: Expected HRESIMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Monoisotopic Mass | 182.0943 u |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 183.1016 u |
| Calculated m/z [M+Na]⁺ | 205.0835 u |
The detection of the [M+H]⁺ ion at m/z 183.1016 would provide strong evidence for the identity of the compound. Adduct ions, such as the sodium adduct [M+Na]⁺, may also be observed and can further corroborate the molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. japsonline.com It is used to identify and quantify volatile and semi-volatile organic compounds within a sample. jmaterenvironsci.com In a typical GC-MS analysis, the compound is first vaporized and separated from other components based on its boiling point and affinity for the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. scispace.com The resulting mass spectrum serves as a molecular "fingerprint" characterized by the mass-to-charge ratios of the parent ion and its fragments.
For this compound, GC-MS analysis would yield a specific retention time and a characteristic mass spectrum. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (182 u). The fragmentation pattern would be dictated by the structure, with cleavages likely occurring at the ester functional group and within the cyclohexanone ring.
Table 2: Predicted Major Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Fragment |
| 182 | [M]⁺ (Molecular Ion) | [C₁₀H₁₄O₃]⁺ |
| 153 | [M - C₂H₅]⁺ | [C₈H₉O₃]⁺ |
| 137 | [M - OC₂H₅]⁺ | [C₈H₉O₂]⁺ |
| 109 | [M - COOC₂H₅]⁺ | [C₇H₉O]⁺ |
| 81 | [C₆H₉]⁺ | [C₆H₉]⁺ |
This predictable fragmentation pattern allows for the structural confirmation of the molecule and serves as a reliable method for its identification in complex mixtures.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern produced when X-rays pass through a single crystal, it is possible to elucidate precise details about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
While this compound is an achiral molecule, precluding the determination of absolute stereochemistry, single-crystal X-ray diffraction would provide unequivocal information about its solid-state conformation. For cyclic systems, this is particularly valuable for defining the ring's puckering and the spatial orientation of its substituents.
Based on structural studies of similar cyclohexylidene derivatives, the cyclohexane (B81311) ring of this compound is expected to adopt a stable chair conformation. nih.gov This conformation minimizes steric and torsional strain. The analysis would precisely measure the torsion angles within the ring and determine the orientation of the exocyclic double bond and the ethyl acetate (B1210297) group relative to the plane of the ring.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 5 - 9 |
| b (Å) | 7 - 12 |
| c (Å) | 12 - 16 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 2 or 4 |
These parameters are typical for small organic molecules of similar size and complexity. nih.govmdpi.com
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would reveal the forces stabilizing its solid-state form.
Table 4: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C—H···O Hydrogen Bond | C(sp³)—H | O=C (Ketone) | H···O: 2.2 - 2.6 |
| C—H···O Hydrogen Bond | C(sp³)—H | O=C (Ester) | H···O: 2.3 - 2.7 |
| van der Waals Contacts | H···H | H···H | > 2.2 |
The cumulative effect of these interactions defines the final crystal lattice, influencing physical properties such as melting point and solubility.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to molecules like Ethyl 2-(4-oxocyclohexylidene)acetate to predict a wide range of properties.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization calculations would be performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. From this optimized structure, various electronic properties such as the distribution of electron density, atomic charges, and bond orders would be analyzed to understand the molecule's fundamental characteristics.
Elucidation of Reaction Mechanisms and Transition State Energies
Theoretical chemists use DFT to map out the pathways of chemical reactions. For this compound, this could involve studying its formation, for instance, via the Horner-Wadsworth-Emmons or Wittig reaction. Calculations would identify the structures of transition states—the highest energy points along the reaction coordinate—and determine their energies. This information is crucial for understanding reaction rates and selectivity. For example, a computational study of the Wittig reaction provides insights into the transition state structures that determine E/Z selectivity, which would be applicable to the synthesis of this compound. researchgate.net
Conformational Analysis and Stability
The cyclohexyl ring and the ethyl acetate (B1210297) side chain in the molecule can adopt several different spatial arrangements, or conformations. A conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable forms and the energy barriers between them. This is vital for understanding how the molecule's shape influences its reactivity and interactions.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged or polar species. For this compound, an MEP map would show regions of negative potential (in red/yellow), typically around the oxygen atoms of the ketone and ester groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would highlight areas prone to nucleophilic attack.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties like dnorm (a normalized contact distance) onto the surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces, that govern how molecules pack together in the solid state.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.
While specific data tables and detailed research findings for this compound are not available, the methodologies described above represent the standard computational toolkit that would be used to generate such insights.
Molecular Modeling and Docking Studies in Synthetic Contexts
While molecular docking is predominantly associated with drug discovery and understanding protein-ligand interactions, the underlying principles of molecular modeling are broadly applicable to synthetic chemistry. In this context, modeling is used not to dock the substrate into an enzyme, but to simulate the interactions between the substrate, reagents, and catalysts. This approach helps in understanding the non-covalent interactions that govern the assembly of reactants in the transition state, which is crucial for predicting selectivity. escholarship.org
For this compound, molecular modeling can be employed to study reactions where a chiral catalyst is used to achieve enantioselectivity. By building a computational model of the catalyst-substrate complex, researchers can visualize how the catalyst's chiral environment influences the approach of a reagent to one of the prochiral faces of the substrate. For example, in a catalytic asymmetric reduction of the ketone, modeling could show why a hydride reagent is preferentially delivered to one face of the carbonyl group over the other, leading to the formation of one enantiomer of the corresponding alcohol in excess.
These models can also be used to rationalize the effect of different solvents or additives on a reaction. By explicitly including solvent molecules in the calculation, it is possible to simulate how the solvent cage influences the stability of different transition states, thereby affecting the reaction's selectivity.
Prediction of Substrate Reactivity and Product Selectivity
The prediction of substrate reactivity and product selectivity lies at the heart of computational chemistry's application in synthesis. acs.orgrsc.org Using methods based on Density Functional Theory (DFT) and other high-level quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction. grnjournal.usrsc.org This allows for the identification of transition states and the calculation of their corresponding activation energies (ΔG‡). According to transition state theory, the difference in activation energies between two competing pathways directly correlates to the ratio of the products formed. acs.orgescholarship.org
For this compound, several key selectivities can be investigated computationally:
Chemoselectivity: The molecule offers two primary sites for nucleophilic attack: the ketone carbonyl (1,2-addition) and the β-carbon of the unsaturated ester (1,4-conjugate addition). A computational study could calculate the activation barriers for both pathways. For instance, the reaction with a soft nucleophile like a Gilman cuprate (B13416276) would be predicted to favor the 1,4-addition pathway due to a lower calculated transition state energy, whereas a hard nucleophile like an organolithium reagent might be predicted to favor 1,2-addition to the ketone.
Regioselectivity: In reactions involving the formation of an enolate, deprotonation can occur at two different positions α to the ketone. Computational models can predict which proton is more kinetically acidic by calculating the energy of the corresponding enolate intermediates. This is crucial for subsequent reactions, such as alkylations, where the regioselectivity of the enolate formation dictates the final product structure. researchgate.net
Stereoselectivity: The exocyclic double bond in this compound means that reactions such as hydrogenation or epoxidation will create new stereocenters. Furthermore, the reduction of the cyclohexanone (B45756) ring introduces another stereocenter. acs.orgresearchgate.net Computational chemistry can be used to predict the facial selectivity of these transformations. By calculating the energies of the transition states leading to the different diastereomers, one can predict which product will be favored. For example, in the hydride reduction of the ketone, DFT calculations can model the approach of the hydride from either the axial or equatorial face of the cyclohexanone ring in its chair or twist-boat conformation, allowing for a prediction of the resulting stereochemistry of the alcohol. acs.orgresearchgate.net
A hypothetical example of using DFT to predict the diastereoselectivity of a nucleophilic addition to the ketone is presented below. The calculations would involve finding the transition state structures for the nucleophile attacking from the two different faces of the carbonyl and calculating their relative Gibbs free energies.
Table 1: Hypothetical DFT Calculation Results for Nucleophilic Addition to the Ketone of this compound
| Transition State (TS) | Path | Relative Gibbs Free Energy (ΔΔG‡) in kcal/mol | Predicted Product Ratio (at 298 K) | Major Product |
| TS-A | Axial Attack | 0.0 | 95 | cis-alcohol |
| TS-B | Equatorial Attack | 1.8 | 5 | trans-alcohol |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of results a computational study would yield. The terms 'cis' and 'trans' refer to the relative stereochemistry between the newly formed hydroxyl group and the acetate substituent.
Similarly, computational methods can elucidate the origins of E/Z selectivity in olefination reactions used to synthesize this compound itself, such as the Horner-Wadsworth-Emmons reaction. researchgate.netnih.govtandfonline.com By analyzing the energies of the intermediates and transition states in the reaction pathway, chemists can understand why one geometric isomer is formed preferentially over the other. nih.govacs.org
Table 2: Hypothetical Computational Analysis of a Horner-Wadsworth-Emmons Reaction Pathway
| Intermediate/Transition State | Pathway | Relative Energy (kcal/mol) | Key Finding |
| Oxaphosphetane Intermediate (E) | Leads to E-alkene | 0.0 | More thermodynamically stable intermediate |
| Oxaphosphetane Intermediate (Z) | Leads to Z-alkene | +1.2 | Less stable intermediate |
| Transition State to E-alkene | Elimination | +15.4 | Lower energy barrier for elimination |
| Transition State to Z-alkene | Elimination | +17.9 | Higher energy barrier for elimination |
Note: This table contains hypothetical data to illustrate how computational analysis can explain product selectivity in the synthesis of α,β-unsaturated esters.
Q & A
Basic Question: What are the key synthetic strategies for preparing Ethyl 2-(4-oxocyclohexylidene)acetate, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. A cyclohexane-1,2-dione derivative reacts with ethyl (triphenylphosphoranylidene)acetate in ethanol under reflux (90°C for 16 hours). Purification via silica gel chromatography (e.g., PE:EA = 90:10) yields the product. Key optimization parameters include:
- Solvent choice : Polar aprotic solvents like ethanol improve reaction efficiency .
- Catalyst : Triphenylphosphine-based reagents stabilize intermediates.
- Temperature control : Prolonged heating at 90°C ensures complete enolate formation.
Yield improvements (e.g., 61% in ) can be achieved by adjusting stoichiometry and using inert atmospheres to prevent oxidation.
Advanced Question: How can SHELXL software enhance the refinement of this compound’s crystal structure, particularly for resolving electron density ambiguities?
Methodological Answer:
SHELXL employs least-squares refinement with restraints for bond lengths, angles, and displacement parameters. For ambiguous electron density regions (e.g., disordered cyclohexylidene groups):
Twinning analysis : Use TWIN and BASF commands to model twinned crystals.
Hydrogen placement : Apply AFIX constraints for geometrically calculated H-atoms.
Disorder modeling : Split occupancy refinement using PART and SUMP directives .
Validation via R-factor convergence (<5%) and Δ/σ(max) < 0.1 ensures reliability. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 183.0 [M+H]+) and fragmentation patterns .
- NMR : 1H/13C NMR identifies α,β-unsaturated ester protons (δ 5.5–6.5 ppm) and cyclohexylidene carbons (δ 190–210 ppm) .
- IR : C=O stretches (1700–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) verify functional groups.
Advanced Question: How can computational methods resolve contradictions in experimental data, such as discrepancies in bond lengths from X-ray vs. DFT calculations?
Methodological Answer:
DFT Optimization : Use Gaussian or ORCA to calculate equilibrium geometry at B3LYP/6-31G(d) level. Compare with X-ray-derived bond lengths.
Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for atomic displacement .
Statistical Analysis : Calculate mean absolute deviations (MAD) between experimental and theoretical values. MAD > 0.02 Å suggests systematic errors (e.g., crystal packing effects) .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the α,β-unsaturated ester.
- Moisture : Use molecular sieves in storage containers to avoid hydrolysis .
- Purity monitoring : Periodic TLC or GC-MS analysis detects decomposition (e.g., ester hydrolysis to acetic acid) .
Advanced Question: How can GC-MS data be utilized to analyze impurities in synthetic batches of this compound?
Methodological Answer:
- Column selection : Use a polar capillary column (e.g., DB-WAX) to separate ester derivatives.
- Ionization mode : Electron Impact (EI) at 70 eV generates reproducible fragmentation patterns.
- Quantification : Compare peak areas against internal standards (e.g., ethyl chloroacetoacetate, m/z 164.6 ).
- Library matching : NIST or Wiley databases identify common byproducts like unreacted cyclohexane-1,2-dione .
Basic Question: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Scaffold for heterocycles : React with hydrazines to form pyrazole derivatives via cyclocondensation.
- Enzyme inhibition studies : The α,β-unsaturated ester acts as a Michael acceptor in covalent inhibitor design .
- Prodrug synthesis : Ester hydrolysis in vivo releases active carboxylic acids .
Advanced Question: What strategies mitigate racemization during functionalization of this compound’s cyclohexylidene ring?
Methodological Answer:
Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce stereochemistry during nucleophilic additions.
Low-temperature reactions : Perform alkylations at –78°C to slow keto-enol tautomerism.
Catalytic asymmetric synthesis : Employ organocatalysts like proline derivatives for enantioselective α-amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
